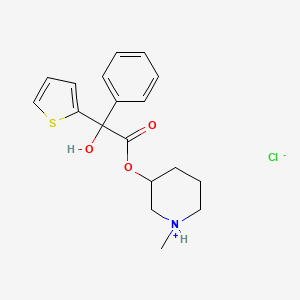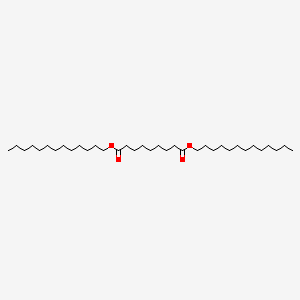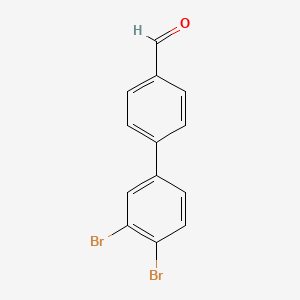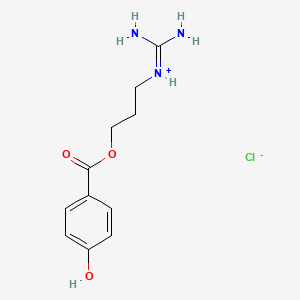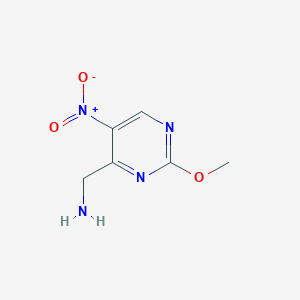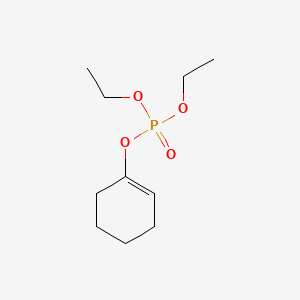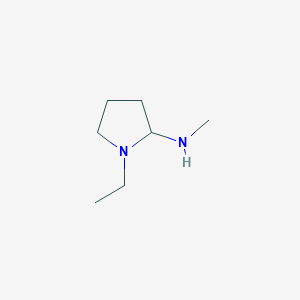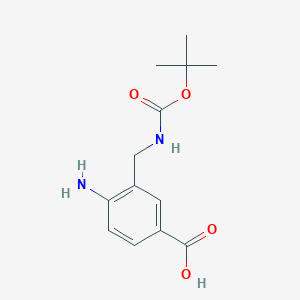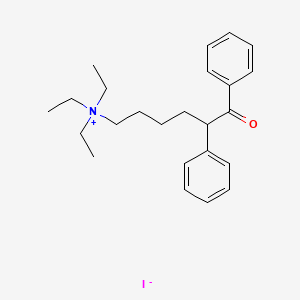![molecular formula C27H18O3 B13744545 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C27H18O3. It is a solid white crystalline substance with a distinct aromatic odor. This compound is characterized by its unique structure, where three benzaldehyde groups are attached to a central benzene ring. It is known for its stability and solubility in organic solvents such as ethanol, acetone, and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride . This is followed by oxidation reactions to introduce the formyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated benzaldehyde derivatives.
Applications De Recherche Scientifique
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but with formyl groups at different positions.
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde: Another structural isomer with different positioning of formyl groups.
Uniqueness
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C27H18O3 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-18H |
Clé InChI |
DGYIFCHRANNJAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C3=CC=CC=C3C=O)C4=CC=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
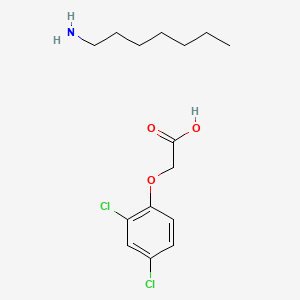
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
